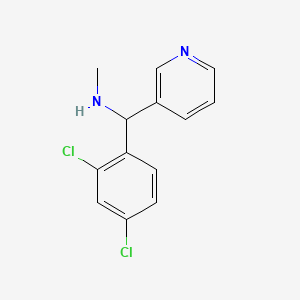 (2,4-二氯苯基)(吡啶-3-基)甲基胺 CAS No. 1306225-07-9"
>
(2,4-二氯苯基)(吡啶-3-基)甲基胺 CAS No. 1306225-07-9"
>
(2,4-二氯苯基)(吡啶-3-基)甲基胺
描述
(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine is an organic compound that features a dichlorophenyl group and a pyridinyl group attached to a central amine
科学研究应用
(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
Target of Action
Compounds with similar structures have been found to interact with various biological targets
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms . More research is required to elucidate the specific interactions between this compound and its targets.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways
Result of Action
Similar compounds have been found to exhibit various biological effects
Action Environment
Environmental factors can significantly impact the action of similar compounds . More research is needed to understand how environmental factors influence this compound’s action.
生化分析
Biochemical Properties
(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with oxidoreductases, transferases, and hydrolases . These interactions are crucial for its function in biochemical pathways, influencing the activity of these enzymes and altering metabolic processes.
Cellular Effects
(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can impact the expression of specific genes involved in metabolic pathways and cell cycle regulation . Additionally, it has been observed to affect cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzyme active sites, leading to either inhibition or activation of the enzyme’s activity . This binding can result in changes in the expression of genes involved in various biochemical pathways, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in alterations in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . The compound’s impact on metabolic pathways is essential for understanding its overall biochemical activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding its transport and distribution is important for predicting its effects on cellular function and potential therapeutic applications.
Subcellular Localization
(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its biochemical activity and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-pyridylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or sulfonyl derivatives.
相似化合物的比较
Similar Compounds
- (2,4-Dichlorophenyl)(pyridin-2-yl)methylamine
- (2,4-Dichlorophenyl)(pyridin-4-yl)methylamine
- (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine
Uniqueness
(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both dichlorophenyl and pyridinyl groups provides a versatile scaffold for further functionalization and optimization in various applications.
属性
IUPAC Name |
1-(2,4-dichlorophenyl)-N-methyl-1-pyridin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2/c1-16-13(9-3-2-6-17-8-9)11-5-4-10(14)7-12(11)15/h2-8,13,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDJEUMBKXDANM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455334.png)
![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455335.png)
![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1455337.png)
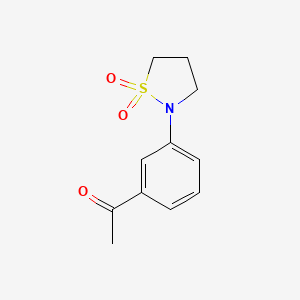
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1455340.png)

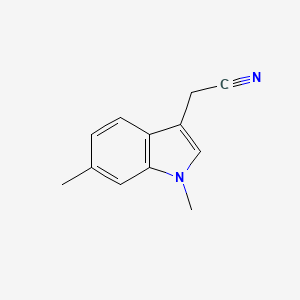
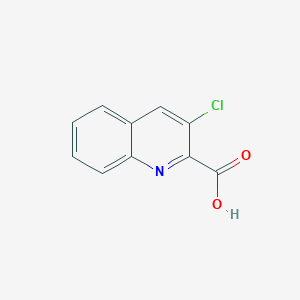
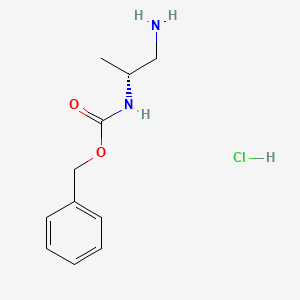
![Spiro[2.5]octan-6-amine](/img/structure/B1455347.png)
![3-[(Cyclohexanesulfinyl)methyl]aniline](/img/structure/B1455349.png)
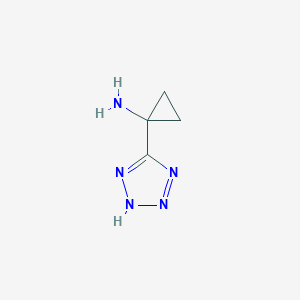
![1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B1455354.png)
![2-chloro-N-[(2-nitrophenyl)methyl]acetamide](/img/structure/B1455355.png)
